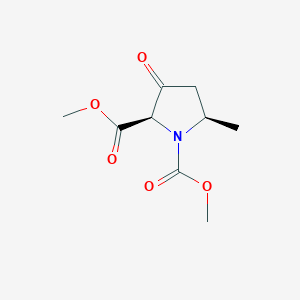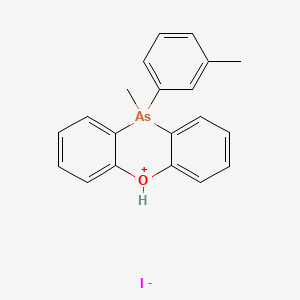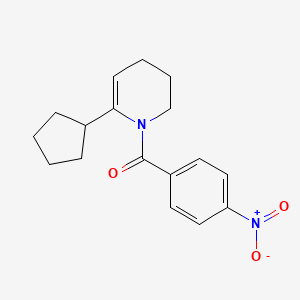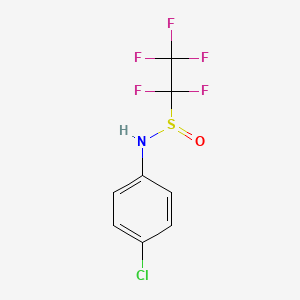
N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide is a chemical compound characterized by the presence of a chlorophenyl group and a pentafluoroethane sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide typically involves the reaction of 4-chlorophenylamine with pentafluoroethane sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1,2-phenylenediamine
- N-(4-Chlorophenyl)formamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-Chlorophenyl)-1,1,2,2,2-pentafluoroethane-1-sulfinamide is unique due to the presence of the pentafluoroethane sulfinamide group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may lack the fluorinated moiety or have different functional groups.
Properties
CAS No. |
61424-49-5 |
|---|---|
Molecular Formula |
C8H5ClF5NOS |
Molecular Weight |
293.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,1,2,2,2-pentafluoroethanesulfinamide |
InChI |
InChI=1S/C8H5ClF5NOS/c9-5-1-3-6(4-2-5)15-17(16)8(13,14)7(10,11)12/h1-4,15H |
InChI Key |
GZIHKLMNBDQDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)C(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


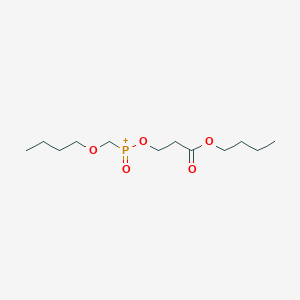
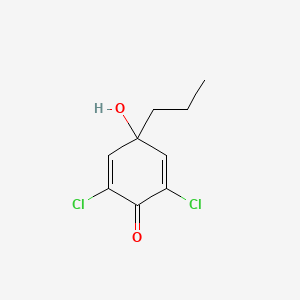
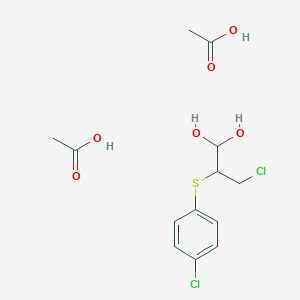

![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
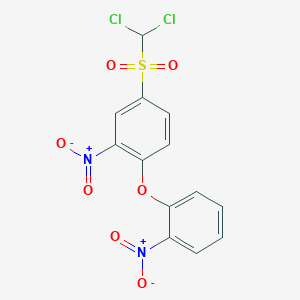
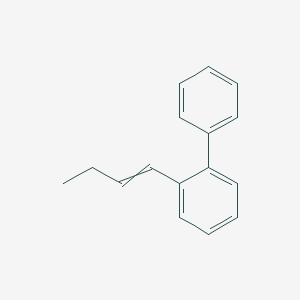
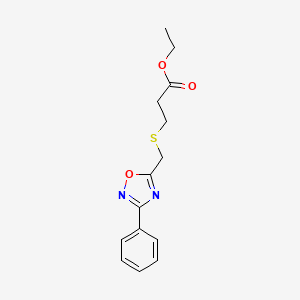

![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
